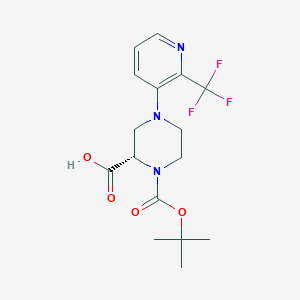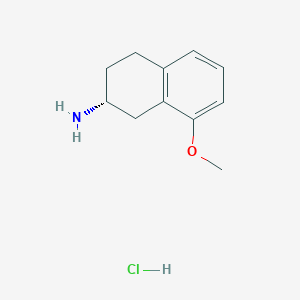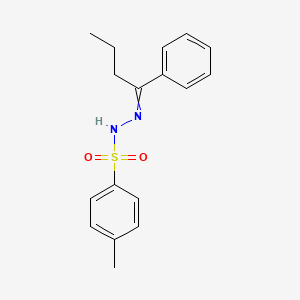![molecular formula C19H18O6 B13727142 3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)
3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid is an organic compound characterized by the presence of a tert-butyl group, a formyl group, and a hydroxy group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkoxides in polar solvents.
Major Products
Oxidation: 3’-(tert-Butyl)-5’-carboxy-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid.
Reduction: 3’-(tert-Butyl)-5’-hydroxymethyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and as an additive in materials to enhance stability and performance
Wirkmechanismus
The mechanism of action of 3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The formyl group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl acetate: A solvent used in various industrial applications.
tert-Butyl alcohol: Used as a solvent and in the synthesis of other chemicals.
Uniqueness
3’-(tert-Butyl)-5’-formyl-4’-hydroxy-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its specific combination of functional groups and its biphenyl structure
Eigenschaften
Molekularformel |
C19H18O6 |
|---|---|
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
5-(3-tert-butyl-5-formyl-4-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H18O6/c1-19(2,3)15-8-11(6-14(9-20)16(15)21)10-4-12(17(22)23)7-13(5-10)18(24)25/h4-9,21H,1-3H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
ADOFVMULNVTEHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine](/img/structure/B13727060.png)
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride](/img/structure/B13727061.png)


![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)
![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)


![N-[2-(2-aminoethoxy)ethyl]octadecanamide](/img/structure/B13727110.png)


![[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)


